molecular formula C8H16O2 B11761310 2-[(1-Ethylpropoxy)methyl]oxirane

2-[(1-Ethylpropoxy)methyl]oxirane

Cat. No.: B11761310
M. Wt: 144.21 g/mol
InChI Key: UCGPJHUSFDGTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Ethylpropoxy)methyl]oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The unique ring structure of oxiranes imparts significant reactivity, making them valuable intermediates in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Ethylpropoxy)methyl]oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the oxirane ring.

Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or titanium silicalite are commonly employed to facilitate the oxidation process, ensuring high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Ethylpropoxy)methyl]oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.

    Substitution Reactions: The oxirane ring can be opened by nucleophiles, such as amines or alcohols, resulting in the substitution of the oxygen atom with the nucleophile.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed to facilitate these reactions.

Major Products:

    Diols: Formed by the reaction of oxiranes with water or alcohols.

    Amino Alcohols: Produced by the reaction with amines.

Scientific Research Applications

2-[(1-Ethylpropoxy)methyl]oxirane finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.

Mechanism of Action

The mechanism of action of 2-[(1-Ethylpropoxy)methyl]oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Upon attack, the ring opens, leading to the formation of various functionalized products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

    Propylene Oxide: Another oxirane with a simpler structure, commonly used in the production of polyurethanes.

    Ethylene Oxide: A widely used oxirane in the production of ethylene glycol and as a sterilizing agent.

    Butylene Oxide: Similar in structure but with a longer carbon chain, used in the production of surfactants and lubricants.

Uniqueness: 2-[(1-Ethylpropoxy)methyl]oxirane is unique due to its specific substituents, which impart distinct reactivity and properties compared to other oxiranes. Its ethylpropoxy group can influence the steric and electronic environment, affecting the compound’s reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-(pentan-3-yloxymethyl)oxirane

InChI

InChI=1S/C8H16O2/c1-3-7(4-2)9-5-8-6-10-8/h7-8H,3-6H2,1-2H3

InChI Key

UCGPJHUSFDGTGW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OCC1CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.